Di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate)
Overview
Description
Di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) is a synthetic organic compound with the molecular formula C20H34N4O4 and a molecular weight of 394.51 g/mol . It is primarily used in research and development settings, particularly in the fields of chemistry and materials science . The compound is known for its unique structure, which includes two tert-butyl groups and two cyanoethyl carbamate groups attached to a butane backbone .
Preparation Methods
The synthesis of di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) typically involves the reaction of butane-1,4-diol with tert-butyl isocyanate and 2-cyanoethyl chloroformate . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano groups to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) involves its interaction with molecular targets through its functional groups . The cyanoethyl carbamate groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function . The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) can be compared with similar compounds such as:
Di-tert-butyl butane-1,4-diylbis((2-hydroxyethyl)carbamate): Similar structure but with hydroxyethyl groups instead of cyanoethyl groups.
Di-tert-butyl butane-1,4-diylbis((2-aminoethyl)carbamate): Contains aminoethyl groups, leading to different reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-(2-cyanoethyl)-N-[4-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O4/c1-19(2,3)27-17(25)23(15-9-11-21)13-7-8-14-24(16-10-12-22)18(26)28-20(4,5)6/h7-10,13-16H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGMQGBTCUVDON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCN(CCC#N)C(=O)OC(C)(C)C)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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